molecular formula C16H20N2O4S B3014593 (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one CAS No. 592535-13-2

(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one

Cat. No.: B3014593
CAS No.: 592535-13-2
M. Wt: 336.41
InChI Key: RIQZBRUZROIAFJ-XFFZJAGNSA-N
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Description

The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a synthetic imidazolidinone derivative characterized by a five-membered heterocyclic core. Its structure includes a propyl group at position 3, a sulfanylidene (thioxo) group at position 2, and a (2,4,5-trimethoxyphenyl)methylidene substituent at position 5 in the Z-configuration.

Synthesis typically involves condensation reactions of substituted benzaldehydes with imidazolidinone precursors, followed by characterization via NMR, IR, and mass spectrometry . The Z-configuration of the exocyclic double bond is confirmed through NOE experiments or X-ray crystallography, as seen in structurally related compounds .

Properties

IUPAC Name

(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-5-6-18-15(19)11(17-16(18)23)7-10-8-13(21-3)14(22-4)9-12(10)20-2/h7-9H,5-6H2,1-4H3,(H,17,23)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZBRUZROIAFJ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a member of the imidazolidinone family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S with a molecular weight of approximately 360.47 g/mol. Its structure includes a sulfanylidene group and multiple methoxy substituents that may influence its interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC19H24N2O3S
Molecular Weight360.47 g/mol
IUPAC NameThis compound
Key Functional GroupsSulfanylidene, Methoxy

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of methoxy groups in this compound potentially enhances its electron-donating ability, contributing to its antioxidant capacity.

Antimicrobial Activity

Studies have shown that imidazolidinone derivatives possess antimicrobial properties. The compound's structure may facilitate interaction with microbial cell membranes or inhibit specific metabolic pathways, thus exhibiting bactericidal or bacteriostatic effects.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds like this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Neuroprotective Effects

Emerging studies suggest that imidazolidinone derivatives may offer neuroprotective effects by reducing neuronal apoptosis and promoting neurogenesis. This activity could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of various imidazolidinone derivatives using DPPH and ABTS radical scavenging assays. The compound demonstrated a significant reduction in radical concentration, indicating strong antioxidant activity.

Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those for standard antibiotics.

Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms indicated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential pathway for therapeutic intervention in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other imidazolidinone derivatives, differing primarily in substituents at positions 3 and 3. Key analogues include:

Compound Name Substituent at Position 3 Substituent at Position 5 Key Features
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one 4-bromo-benzyl 4-chloro-benzylidene Bromine and chlorine substituents enhance halogen bonding potential.
3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one 4-bromophenyl 4-methylbenzylidene Methylthio group at position 2 increases lipophilicity.
(5Z)-3-(3-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-imidazolidin-4-one 3-chlorophenyl 4-methoxyphenylmethylidene Methoxy groups improve solubility; chloro group enhances reactivity.
(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylidene-imidazolidin-4-one 2-nitrophenyl 4-bromophenylmethylidene Nitro group introduces strong electron-withdrawing effects.

Key Structural and Functional Differences

Propyl vs. Aromatic Groups at Position 3: The propyl chain in the target compound introduces flexibility and hydrophobicity, contrasting with rigid aromatic substituents (e.g., bromophenyl in or nitrophenyl in ), which may restrict conformational mobility .

Sulfur Functionality :

  • The 2-sulfanylidene group in the target compound is critical for hydrogen bonding and metal coordination, unlike analogues with methylthio groups (e.g., ), which prioritize steric bulk over reactivity .

Crystallographic Insights: Compounds like the asarone trimers (unrelated but analyzed similarly) exhibit non-planar aromatic systems with inter-ring angles of 61–85°, stabilized by weak C–H···O and C–H···π interactions . This suggests that the trimethoxyphenyl group in the target compound may adopt similar torsional angles, influencing packing efficiency and solubility.

Pharmacological Potential

For example:

  • 3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-imidazol-4-one (compound 7f) was synthesized in high yield (92%) and characterized by a melting point of 218–220°C, indicating thermal stability .
  • Asarone trimers (from ) exhibit complex crystal packing driven by weak interactions, a feature that may extend to the target compound’s solid-state behavior .

Tables

Table 1: Substituent Comparison of Imidazolidinone Analogues

Compound ID Position 3 Substituent Position 5 Substituent Key Functional Group
Target Propyl 2,4,5-Trimethoxyphenylmethylidene 2-Sulfanylidene
4-Bromo-benzyl 4-Chloro-benzylidene 4-Thioxo
4-Bromophenyl 4-Methylbenzylidene 2-Methylthio

Table 2: Physicochemical Properties of Selected Analogues

Compound ID Melting Point (°C) Yield (%) Key Characterization Methods
Target Not reported Not reported NMR, IR, MS (inferred from )
218–220 92 ¹H NMR, IR, TLC
Not reported Not reported X-ray crystallography

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